(R)-3-(Pyrrolidin-2-ylmethoxy)pyridine
Overview
Description
®-3-(Pyrrolidin-2-ylmethoxy)pyridine is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrrolidin-2-ylmethoxy)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base. The reaction conditions often require controlled temperatures and solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Pyrrolidin-2-ylmethoxy)pyridine may involve large-scale batch reactions using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. Catalysts and continuous flow techniques might also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-3-(Pyrrolidin-2-ylmethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Pyrrolidin-2-ylmethoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its chiral nature makes it valuable in the study of enantioselective processes.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ®-3-(Pyrrolidin-2-ylmethoxy)pyridine involves its interaction with molecular targets such as receptors or enzymes. The pyrrolidine moiety can interact with specific binding sites, while the pyridine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine: The enantiomer of the compound, which may have different biological activities.
3-(Pyrrolidin-2-ylmethoxy)pyridine: The racemic mixture of the compound.
2-(Pyrrolidin-2-ylmethoxy)pyridine: A structural isomer with the pyrrolidine moiety attached at a different position on the pyridine ring.
Uniqueness
®-3-(Pyrrolidin-2-ylmethoxy)pyridine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its uniqueness.
Biological Activity
(R)-3-(Pyrrolidin-2-ylmethoxy)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 161416-94-0
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.23 g/mol
The compound's structure features a pyridine ring substituted with a pyrrolidine group, which is believed to play a crucial role in its biological interactions.
This compound primarily acts as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is significant as nAChRs are implicated in various central nervous system disorders, including depression and addiction .
Key Mechanisms:
- Receptor Modulation : The compound enhances the activity of nAChRs, leading to increased neurotransmitter release.
- Neuroprotective Effects : By modulating cholinergic signaling, it may provide neuroprotective benefits against neurodegenerative diseases .
- Antidepressant Potential : Research indicates that compounds targeting nAChRs can have antidepressant effects, suggesting this compound may share similar properties .
Pharmacological Activity
Research has demonstrated several pharmacological activities associated with this compound:
Case Studies and Research Findings
- Antidepressant Efficacy : A study investigated the effects of various nAChR ligands on mood disorders, highlighting the role of this compound in improving symptoms in animal models of depression. The results indicated significant reductions in behavioral despair when compared to controls .
- Neuroprotection : In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential utility in treating neurodegenerative conditions like Alzheimer's disease .
- Antimicrobial Activity : A focused screening revealed that this compound exhibited notable antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections .
Properties
IUPAC Name |
3-[[(2R)-pyrrolidin-2-yl]methoxy]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQWLYJCQUWGP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)COC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443672 | |
Record name | (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161416-94-0 | |
Record name | (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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